![molecular formula C15H21ClN2O4S B513084 1-[4-(5-Cloro-2-etoxi-4-metilbencensulfonil)piperazin-1-il]etan-1-ona CAS No. 942702-44-5](/img/structure/B513084.png)
1-[4-(5-Cloro-2-etoxi-4-metilbencensulfonil)piperazin-1-il]etan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a versatile chemical compound used in various scientific research fields. Its unique structure and properties make it suitable for applications in drug development, organic synthesis, and chemical analysis.
Aplicaciones Científicas De Investigación
1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with piperazine, followed by acetylation to introduce the ethan-1-one group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Mecanismo De Acción
The mechanism of action of 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring provides additional binding sites, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can be compared with similar compounds such as 2-chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one . While both compounds share a piperazine ring and a sulfonyl group, the presence of the ethoxy and chloro substituents in 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one provides unique chemical and biological properties, making it distinct from its analogs.
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-4-22-14-9-11(2)13(16)10-15(14)23(20,21)18-7-5-17(6-8-18)12(3)19/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTRYJDXJGZEAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bis(2-hydroxyethyl)[(4-bromo-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B513003.png)
![Bis(2-hydroxyethyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B513004.png)
![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513005.png)
![Bis(2-hydroxyethyl)[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513009.png)
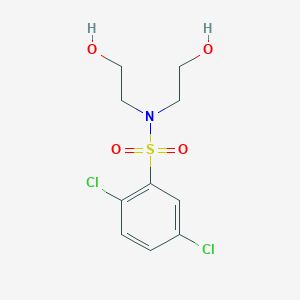
amine](/img/structure/B513014.png)
![4-fluoro-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513017.png)
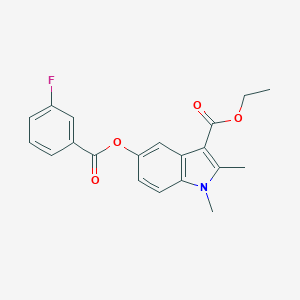
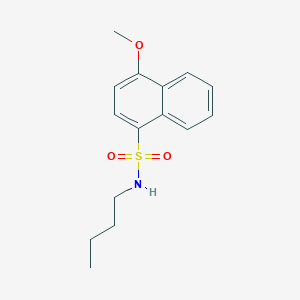

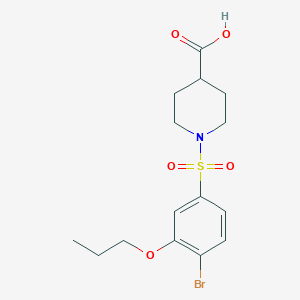
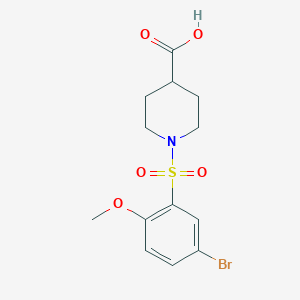
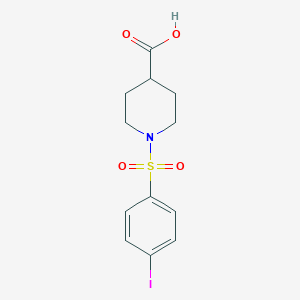
![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
